O-(4-Nitrophenyl)-L-serine
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Overview
Description
O-(4-Nitrophenyl)-L-serine: is an organic compound that features a nitrophenyl group attached to the amino acid L-serine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Nitrophenyl)-L-serine typically involves the reaction of L-serine with 4-nitrophenyl derivatives. One common method is the esterification of L-serine with 4-nitrophenyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: O-(4-Nitrophenyl)-L-serine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield L-serine and 4-nitrophenol.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 4-Aminophenyl-L-serine.
Substitution: Various substituted phenyl-L-serine derivatives.
Hydrolysis: L-serine and 4-nitrophenol.
Scientific Research Applications
Chemistry: O-(4-Nitrophenyl)-L-serine is used as a building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, as the nitrophenyl group can act as a chromophore, allowing for easy detection and quantification.
Industry: In the industrial sector, this compound may be used in the synthesis of pharmaceuticals and agrochemicals, where its unique chemical properties can be leveraged to create novel compounds.
Mechanism of Action
The mechanism of action of O-(4-Nitrophenyl)-L-serine involves its interaction with enzymes and other proteins. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the formation of enzyme-substrate complexes. The serine moiety can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and specificity.
Comparison with Similar Compounds
O-(4-Nitrophenyl)-D-serine: The D-enantiomer of the compound, which may have different biological activities due to its stereochemistry.
4-Nitrophenyl-L-alanine: Another amino acid derivative with a nitrophenyl group, used in similar applications.
4-Nitrophenyl-L-cysteine: A sulfur-containing analog that can participate in different types of chemical reactions.
Uniqueness: O-(4-Nitrophenyl)-L-serine is unique due to its combination of the nitrophenyl group and the serine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research and industrial applications.
Properties
Molecular Formula |
C9H10N2O5 |
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Molecular Weight |
226.19 g/mol |
IUPAC Name |
2-amino-3-(4-nitrophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10N2O5/c10-8(9(12)13)5-16-7-3-1-6(2-4-7)11(14)15/h1-4,8H,5,10H2,(H,12,13) |
InChI Key |
QLWVJDYYLGGSJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(C(=O)O)N |
Origin of Product |
United States |
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